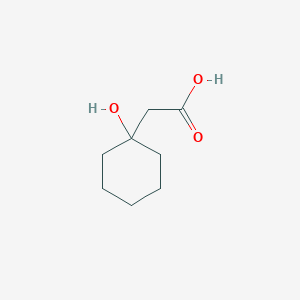

(1-Hydroxycyclohexyl)acetic acid

Description

Properties

IUPAC Name |

2-(1-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADJJWDBCQRALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289825 | |

| Record name | 2-(1-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14399-63-4 | |

| Record name | 14399-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-hydroxycyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Hydroxycyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

(1-Hydroxycyclohexyl)acetic acid (CAS No. 14399-63-4) is a carboxylic acid derivative featuring a cyclohexane ring substituted with both a hydroxyl and an acetic acid group at the same carbon atom.[1][2] This bifunctional molecule holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure is of interest for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route with detailed experimental protocols, and a general workflow for its biological evaluation.

Core Chemical Properties

While detailed experimental data for this compound is not extensively available in public literature, its basic chemical and physical properties have been identified. The compound is known to be a solid at room temperature.[2][3]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 14399-63-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₄O₃ | [4] |

| Molecular Weight | 158.19 g/mol | [2] |

| Physical Form | Solid | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | OC(=O)CC1(O)CCCCC1 | [4] |

| InChI Key | AADJJWDBCQRALD-UHFFFAOYSA-N | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Safety Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

| Signal Word | Warning | [3] |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Route: A Two-Step Approach

The proposed synthesis involves a two-step process starting from cyclohexanone and an ethyl haloacetate.

References

- 1. (1-Hydroxy-cyclohexyl)-acetic acid | 14399-63-4 [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(1-Hydroxycyclohexyl)acetic acid | 14399-63-4 [sigmaaldrich.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | High Purity [benchchem.com]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to the Synthesis of (1-Hydroxycyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (1-Hydroxycyclohexyl)acetic acid, a valuable intermediate in the pharmaceutical and chemical industries. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a carboxylic acid containing a hydroxyl group on a cyclohexane ring. Its structural features make it a key building block for the synthesis of various more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is crucial for researchers and professionals involved in drug discovery and development. This guide will focus on the most prevalent and efficient synthetic routes to this compound.

Primary Synthesis Pathway: The Reformatsky Reaction

The most common and direct route for the synthesis of this compound involves a two-step process: the Reformatsky reaction to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate via Reformatsky Reaction

The Reformatsky reaction is an organozinc-mediated reaction that allows for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters.[1][2] In this specific synthesis, cyclohexanone is reacted with an α-halo ester, typically ethyl bromoacetate, in the presence of zinc metal. The organozinc reagent, also known as a Reformatsky enolate, is formed in situ and adds to the carbonyl group of the cyclohexanone.[3]

Experimental Protocol:

A detailed experimental protocol for the synthesis of ethyl (1-hydroxycyclohexyl)acetate is as follows:

-

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Zinc powder

-

Iodine (catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

10% Sulfuric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

-

Procedure:

-

Under a nitrogen atmosphere, a solution of cyclohexanone (9.52 g, 97.0 mmol) in anhydrous THF (100 mL) is prepared in a reaction vessel.

-

Zinc powder (7.6 g, 116.4 mmol) and a catalytic amount of iodine are added to the solution.

-

Ethyl bromoacetate (11.8 mL, 106.7 mmol) is added dropwise to the mixture.

-

The reaction mixture is heated to reflux and maintained for 5 hours.

-

After completion, the reaction is cooled in an ice bath, and 100 mL of 10% sulfuric acid solution is slowly added to quench the reaction.

-

The mixture is extracted with ethyl acetate.

-

The combined organic phases are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield ethyl (1-hydroxycyclohexyl)acetate.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 94% | [1] |

| Appearance | Colorless oil | [1] |

| ¹H-NMR (CDCl₃) | δ: 1.27 (3H, t, J = 7.0 Hz), 1.35-1.71 (10H, m), 2.46 (2H, s), 3.43 (1H, s), 4.17 (2H, q, J = 7.4 Hz) | [1] |

Step 2: Hydrolysis of Ethyl (1-Hydroxycyclohexyl)acetate

The ethyl ester intermediate is then hydrolyzed to the final this compound. This can be achieved through either acidic or alkaline hydrolysis.[3] Alkaline hydrolysis, or saponification, is often preferred as it is generally an irreversible process, leading to higher conversion rates.[4]

Experimental Protocol (Alkaline Hydrolysis):

-

Materials:

-

Ethyl (1-hydroxycyclohexyl)acetate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol (as a co-solvent to improve solubility)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate or Diethyl ether for extraction

-

-

Procedure:

-

Ethyl (1-hydroxycyclohexyl)acetate is dissolved in a mixture of ethanol and water.

-

A stoichiometric excess of sodium hydroxide (e.g., 1.1 to 1.5 equivalents) is added to the solution.

-

The mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with hydrochloric acid until the pH is acidic (pH ~2-3), leading to the precipitation of the carboxylic acid.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

-

Quantitative Data:

Quantitative data for the hydrolysis of ethyl (1-hydroxycyclohexyl)acetate is not explicitly detailed in the provided search results. However, alkaline hydrolysis of esters is generally a high-yielding reaction.

Alternative Synthesis Pathway: From Cyclohexanone and Cyanoacetic Acid

An alternative, though less direct, route to a related dicarboxylic acid intermediate, 1,1-cyclohexanediacetic acid, starts from cyclohexanone and cyanoacetic acid. This pathway involves a Knoevenagel condensation followed by hydrolysis and decarboxylation.

Synthesis of 1,1-Cyclohexanediacetic Acid

Experimental Protocol:

-

Materials:

-

Cyclohexanone

-

Cyanoacetic acid

-

Ammonium acetate

-

Benzene

-

Sulfuric acid

-

Sodium hydroxide

-

-

Procedure:

-

A mixture of cyclohexanone, cyanoacetic acid, and ammonium acetate in benzene is heated under reflux with a Dean-Stark trap to remove water.[5]

-

The resulting intermediate can then be hydrolyzed. For instance, the related 1,1-cyclohexyl dicyanoamide can be hydrolyzed with sulfuric acid at elevated temperatures (e.g., 160 °C) and then decarboxylated to yield 1,1-cyclohexanediacetic acid.[1]

-

The crude product is then purified by dissolution in an alkaline solution, decolorization with activated carbon, and reprecipitation by acidification.[1]

-

Quantitative Data:

| Intermediate/Product | Yield | Reference |

| 1,1-Cyclohexyl dicyanoamide | 94% | [1] |

| 1,1-Cyclohexanediacetic acid | 79.75% | [1] |

The conversion of 1,1-cyclohexanediacetic acid to this compound is not a straightforward or commonly documented transformation and would likely require multiple, non-trivial synthetic steps. Therefore, the Reformatsky reaction remains the more efficient and direct pathway.

Visualization of Synthesis Pathways

To illustrate the logical flow of the described synthetic routes, the following diagrams have been generated using the DOT language.

Reformatsky Reaction Pathway

Caption: Synthesis of this compound via the Reformatsky reaction.

Alternative Pathway to a Related Intermediate

References

An In-depth Technical Guide to (1-Hydroxycyclohexyl)acetic acid (CAS: 14399-63-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Hydroxycyclohexyl)acetic acid, with the CAS number 14399-63-4, is a carboxylic acid derivative of cyclohexane. Its structure, featuring both a hydroxyl and a carboxylic acid functional group attached to the same quaternary carbon, makes it a potentially interesting building block in medicinal chemistry and polymer science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available technical information.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 14399-63-4 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 61 - 63 °C | [3] |

| Boiling Point | 318.6 °C at 760 mmHg | [3] |

| Density | 1.18 g/cm³ (calculated) | [4] |

| InChI | 1S/C8H14O3/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) | [2] |

| SMILES | OC(=O)CC1(O)CCCCC1 | [2] |

Synthesis

Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate

The first step typically involves the Reformatsky reaction of cyclohexanone with an α-haloacetate, such as ethyl bromoacetate, in the presence of zinc metal.

References

A Technical Guide to (1-Hydroxycyclohexyl)acetic Acid: From Synthetic Intermediate to Neuromodulatory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1-Hydroxycyclohexyl)acetic acid is a valuable bifunctional molecule utilized in synthetic organic and medicinal chemistry. While the compound itself does not possess intrinsic biological activity, its structural motif is a key pharmacophore in the development of centrally active therapeutic agents. This technical guide elucidates the role of the this compound scaffold as a crucial building block, with a primary focus on the well-established mechanisms of action of its close structural analog, Gabapentin. We will explore the synthetic pathways, molecular targets, and signaling cascades associated with compounds derived from this chemical framework, providing a comprehensive overview for researchers in drug discovery and development.

Introduction: A Building Block of Therapeutic Potential

This compound (CAS: 14399-63-4) is a carboxylic acid building block characterized by a cyclohexane ring bearing both a hydroxyl and a carboxymethyl group at the same carbon position. Its primary utility lies not in its own pharmacological profile, but as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] The rigid, three-dimensional nature of the cyclohexyl group combined with the reactive handles of the acid and alcohol functionalities makes it an attractive starting point for creating novel chemical entities.

While direct data on the mechanism of action for this compound is absent from scientific literature, its structural similarity to precursors of major drugs provides a clear path to understanding its potential applications. The most notable example is Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic acid), a widely used anticonvulsant and analgesic.[2] The synthesis of Gabapentin involves intermediates such as 1,1-cyclohexanediacetic acid monoamide, which shares the core cyclohexyl acetic acid scaffold.[3][4] Therefore, this guide will use Gabapentin as a primary exemplar to discuss the potential mechanisms of action achievable from this chemical class.

Synthetic Utility: The Pathway to Gabapentin

The synthesis of Gabapentin from precursors related to the this compound scaffold highlights the chemical transformations that unlock biological activity. A common synthetic strategy involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide. This key transformation converts a carboxylic acid derivative into a primary amine, yielding the final gabapentin structure.

Below is a conceptual workflow illustrating a synthetic approach to Gabapentin from a related dicarboxylic acid precursor.

Key Experimental Protocol: Hofmann Rearrangement

The Hofmann rearrangement is a critical step in converting the acid monoamide intermediate into Gabapentin. The following is a generalized protocol based on literature descriptions:

-

Preparation of Reagent: An aqueous solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl) is prepared by adding bromine or chlorine to a cold, stirred solution of sodium hydroxide.

-

Reaction: The 1,1-cyclohexane diacetic acid monoamide is dissolved in an alkaline aqueous solution.

-

Addition: The cold hypohalite solution is added slowly to the monoamide solution, maintaining a low temperature (typically 0-5°C).

-

Rearrangement: The reaction mixture is gradually warmed to allow the rearrangement to proceed, which involves the formation of an isocyanate intermediate that is subsequently hydrolyzed in situ.

-

Workup: The reaction mixture is acidified (e.g., with HCl) to precipitate the product, Gabapentin hydrochloride.

-

Purification: The final product can be isolated and purified through recrystallization or by using ion-exchange chromatography to obtain the zwitterionic free base.[3][5]

Mechanism of Action: The Gabapentinoid Pathway

Despite its structural design as a GABA analogue, Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors (GABA-A or GABA-B) or GABA metabolic enzymes in a clinically relevant manner.[2][6] Instead, its therapeutic effects are mediated by binding to a specific protein subunit of voltage-gated calcium channels (VGCCs).

Molecular Target: The α2δ-1 Subunit

The high-affinity binding site for Gabapentin has been identified as the α2δ-1 auxiliary subunit of VGCCs.[2][7] These channels are critical for regulating neurotransmitter release at presynaptic terminals. In pathological states such as neuropathic pain and epilepsy, the expression of the α2δ-1 subunit is upregulated, leading to increased trafficking of calcium channels to the presynaptic membrane. This results in excessive calcium influx and the release of excitatory neurotransmitters like glutamate and substance P.[8][9]

Signaling Pathway and Downstream Effects

Gabapentin binding to the α2δ-1 subunit disrupts the forward trafficking and membrane localization of the VGCC complex.[9] This leads to a reduction in the density of functional calcium channels at the presynaptic terminal. The ultimate consequence is a decrease in calcium influx upon neuronal depolarization, which in turn attenuates the release of excitatory neurotransmitters. This neuromodulatory effect is believed to be the core mechanism behind its anticonvulsant and analgesic properties.[6][8]

The diagram below illustrates the proposed signaling pathway.

Quantitative Data and Pharmacological Profile

The following table summarizes the key pharmacological properties of Gabapentin, the exemplary derivative of the this compound chemical family.

| Parameter | Value / Description | Reference |

| Molecular Target | α2δ-1 subunit of voltage-gated calcium channels | [2][7] |

| Binding Affinity (Kd) | ~59 nM for α2δ-1 subunit | [9] |

| Mechanism | Inhibition of VGCC trafficking, leading to reduced release of excitatory neurotransmitters (e.g., glutamate, substance P). | [6][8][9] |

| GABA Receptor Activity | No direct activity at GABA-A or GABA-B receptors. | [2][7] |

| Primary Indications | Neuropathic pain, postherpetic neuralgia, adjunctive therapy for partial seizures. | [2][6] |

| Bioavailability | 27-60% (inversely proportional to dose due to saturable transport via the L-amino acid transporter). | [2] |

| Metabolism | Not significantly metabolized in humans. | [2][6] |

| Elimination Half-life | 5 to 7 hours. | [2] |

Conclusion

This compound is a compound of significant interest to the medicinal chemist and drug development professional, not for its inherent biological effects, but for the therapeutic potential it unlocks as a synthetic precursor. The cyclohexylacetic acid scaffold is a proven pharmacophore, as demonstrated by the clinical success of Gabapentin. The primary mechanism of action for derivatives of this class is the modulation of neuronal excitability through interaction with the α2δ-1 subunit of voltage-gated calcium channels. This leads to a reduction in excitatory neurotransmission, an effect that is beneficial in the treatment of epilepsy and neuropathic pain. Future research may leverage the unique stereochemistry and functional group presentation of this compound to design novel modulators of this pathway with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. This compound | High Purity [benchchem.com]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]

- 4. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP2368872A1 - Process for the preparation of Gabapentin - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 9. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review of (1-Hydroxycyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

(1-Hydroxycyclohexyl)acetic acid is a carboxylic acid derivative of cyclohexane that has garnered interest primarily as a key intermediate in the synthesis of various organic molecules, most notably the anticonvulsant drug Gabapentin. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the introduction of the 1-hydroxycyclohexyl moiety in medicinal chemistry and materials science. This review provides an in-depth analysis of its synthesis, physicochemical properties, and known biological context, with a focus on experimental details and potential applications in drug discovery and development.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 14399-63-4 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| IUPAC Name | 2-(1-hydroxycyclohexyl)acetic acid | |

| SMILES | OC(=O)CC1(O)CCCCC1 | [1] |

| InChI Key | AADJJWDBCQRALD-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

Synthesis of this compound

The primary and most direct synthetic route to this compound and its esters is the Reformatsky reaction . This reaction involves the condensation of a carbonyl compound, in this case, cyclohexanone, with an α-haloester, such as ethyl bromoacetate, in the presence of metallic zinc.[2][3][4] The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group of the cyclohexanone. Subsequent hydrolysis of the resulting ester yields this compound.

Experimental Protocol: Synthesis via the Reformatsky Reaction

The following is a generalized experimental protocol for the synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid. This protocol is based on typical Reformatsky reaction conditions.[5]

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Anhydrous toluene (or other suitable aprotic solvent like THF or diethyl ether)[6]

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2-1.5 equivalents relative to the α-haloester) and a crystal of iodine.

-

Initiation: Add a small portion of a solution of ethyl bromoacetate (1.0 equivalent) in anhydrous toluene to the zinc suspension and gently heat until the color of the iodine disappears, indicating the initiation of the reaction.

-

Addition of Reactants: To the activated zinc suspension, add a mixture of cyclohexanone (1.0-1.2 equivalents) and the remaining ethyl bromoacetate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (1-hydroxycyclohexyl)acetate.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Hydrolysis: The purified ethyl (1-hydroxycyclohexyl)acetate can be hydrolyzed to this compound by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification with hydrochloric acid.

Figure 1: Synthesis of this compound via the Reformatsky reaction.

Role as a Gabapentin Intermediate

This compound is structurally related to key intermediates in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic drug. While not a direct precursor in the most common industrial syntheses, its structure highlights the core cyclohexylacetic acid scaffold of Gabapentin. The established synthetic pathways to Gabapentin often start from 1,1-cyclohexanediacetic acid, which is then converted to its anhydride, followed by amidation and a Hofmann rearrangement.

Figure 2: A simplified workflow for the synthesis of Gabapentin.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the intrinsic biological activity of this compound. Its primary role in the literature is that of a synthetic intermediate. However, as a carboxylic acid-containing small molecule, it could potentially interact with various biological targets. Carboxylic acids are known to participate in a wide range of biological processes and can act as signaling molecules.[7][8][9]

Given its structural similarity to Gabapentin, it is conceivable that this compound or its derivatives could exhibit some affinity for the α2δ-1 subunit of voltage-gated calcium channels, which is the primary target of Gabapentin.[10][11] However, without experimental data, this remains speculative.

A study on the structurally related compound, 1-hydroxycyclohexyl phenyl ketone, demonstrated cytotoxicity in human monocytes, suggesting that the 1-hydroxycyclohexyl moiety is not necessarily biologically inert.[8] This finding indicates that this compound could warrant further investigation for its own potential biological effects.

Potential Signaling Pathways for Investigation

Based on the known signaling pathways of other small molecule carboxylic acids and the mechanism of action of related drugs like Gabapentin, the following pathways could be considered for future investigation of this compound:

-

Modulation of Ion Channels: Investigating the interaction of the compound with voltage-gated calcium channels, particularly the α2δ-1 subunit.

-

GPCR-mediated Signaling: Many short-chain fatty acids exert their effects through G-protein coupled receptors (GPCRs).[9] Screening this compound against a panel of GPCRs could reveal unexpected activities.

-

Metabolic Pathways: As a carboxylic acid, it could potentially influence cellular metabolism.

Figure 3: Potential signaling pathways for investigation of this compound.

Conclusion and Future Directions

This compound is a valuable synthetic building block, with the Reformatsky reaction being a key method for its preparation. Its connection to the synthesis of Gabapentin underscores its relevance in medicinal chemistry. While there is a notable absence of data on its direct biological activity, its structure suggests potential for interaction with biological targets. Future research should focus on a more thorough characterization of its physicochemical properties, the development of optimized and scalable synthetic protocols, and a comprehensive evaluation of its biological activity. Screening this compound against a panel of relevant targets, including those of Gabapentin and other neurologically active drugs, could uncover novel pharmacological properties and expand its utility beyond its current role as a synthetic intermediate.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. scbt.com [scbt.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. (1-Hydroxy-cyclohexyl)-acetic acid | 14399-63-4 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Discovery and history of (1-Hydroxycyclohexyl)acetic acid

An In-depth Technical Guide on the Discovery and History of (1-Hydroxycyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: A Molecule of Pharmaceutical Importance

This compound, a white crystalline solid, holds a significant position in the landscape of medicinal chemistry. Its primary claim to fame lies in its utility as a key building block for the synthesis of Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain. The structural features of this compound, specifically the presence of a hydroxyl group and a carboxylic acid moiety on a cyclohexyl scaffold, make it a versatile synthon for creating more complex molecules.

The Likely Genesis: The Reformatsky Reaction

While a singular "discoverer" of this compound is not explicitly named in the annals of chemistry, its synthesis is a direct application of the Reformatsky reaction , discovered by Russian chemist Sergey Nikolaevich Reformatsky in 1887 .[1][2] This reaction provides a powerful method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (an aldehyde or a ketone) in the presence of metallic zinc.[1][2]

The synthesis of this compound via this method involves the reaction of cyclohexanone with an α-haloacetate, such as ethyl bromoacetate, and zinc metal. The subsequent hydrolysis of the resulting β-hydroxy ester yields the target acid.

The Reformatsky Reaction: A Detailed Look

The mechanism of the Reformatsky reaction involves the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[3][4] This enolate is less reactive than the more common lithium enolates or Grignard reagents, which allows it to selectively add to the carbonyl group of the ketone without reacting with the ester functionality.[3][4]

The general steps of the reaction are:

-

Formation of the Organozinc Reagent: Zinc metal reacts with the α-halo ester to form an organozinc reagent.

-

Nucleophilic Addition: The organozinc reagent acts as a nucleophile and attacks the carbonyl carbon of the cyclohexanone.

-

Hydrolysis: The resulting zinc alkoxide is hydrolyzed in an acidic workup to yield the β-hydroxy ester.

-

Saponification (Optional): If the acid is desired, the ester is then saponified (hydrolyzed under basic conditions) to give this compound.

The workflow for the synthesis of this compound via the Reformatsky reaction is depicted below:

References

In-Depth Technical Guide to Structural Analogs of (1-Hydroxycyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound: (1-Hydroxycyclohexyl)acetic Acid

This compound serves as a foundational scaffold for a range of biologically active molecules. Its structural simplicity, combining a cyclohexane ring with a hydroxyl group and an acetic acid moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The most prominent and clinically significant analogs of this compound belong to the gabapentinoid class of drugs, which have found widespread use in the treatment of neuropathic pain and epilepsy. This guide provides a comprehensive overview of the structural analogs of this compound, their synthesis, biological activities, and mechanisms of action.

Structural Analogs and Bioisosteric Replacements

The primary structural analog of this compound is Gabapentin, where the hydroxyl group is replaced by an aminomethyl group (-CH₂NH₂). This substitution is a key determinant of its biological activity. Further modifications have been explored, including:

-

Modifications of the Cyclohexyl Ring: Introduction of unsaturation (e.g., cyclohex-1-ene-1-carboxylic acid derivatives) or substitution with various functional groups can influence the conformational flexibility and binding affinity of the molecule.

-

Alterations to the Acetic Acid Side Chain: The carboxylic acid group is a crucial pharmacophore. Bioisosteric replacements, such as tetrazoles, sulfonamides, and hydroxamic acids, have been investigated to improve pharmacokinetic properties like membrane permeability and metabolic stability.

-

Derivatives of the Hydroxyl/Amino Group: In the case of Gabapentin and its analogs, the amino group has been derivatized to form amides, sulfonamides, and Schiff bases, leading to compounds with a range of biological activities, including anti-inflammatory and antiproliferative effects.

Quantitative Biological Data

The primary mechanism of action for many analogs, particularly the gabapentinoids, is the binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs). This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel, leading to a reduction in the release of excitatory neurotransmitters. The following table summarizes the biological activity of selected analogs.

| Compound Name/Structure | Target | Assay Type | Activity (IC₅₀/Kᵢ/EC₅₀) | Reference |

| Gabapentin | α2δ-1 subunit of VGCCs | Radioligand Binding | Kᵢ = 59 nM | [1] |

| Pregabalin | α2δ-1 subunit of VGCCs | Radioligand Binding | Kᵢ = 23 nM | [1] |

| Amidrazone Derivative 2b | Yersinia enterocolitica | Minimum Inhibitory Concentration (MIC) | MIC = 64 µg/mL | [2] |

| Amidrazone Derivative 2c | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC = 128 µg/mL | [2] |

| Amidrazone Derivative 2f | Tumor Necrosis Factor-α (TNF-α) secretion | Inhibition Assay | ~66-81% inhibition at 10, 50, and 100 µg/mL | [2] |

Experimental Protocols

Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid

This protocol outlines the synthesis of Gabapentin via the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.

Step 1: Formation of 1,1-Cyclohexanediacetic Anhydride

-

A suspension of 1,1-cyclohexanediacetic acid in a suitable solvent (e.g., toluene) is heated to reflux.

-

Water is removed by azeotropic distillation.

-

Acetic anhydride is added, and the mixture is refluxed until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

The reaction mixture is cooled to allow for the crystallization of 1,1-cyclohexanediacetic anhydride.

-

The solid product is collected by filtration and dried.

Step 2: Formation of 1,1-Cyclohexanediacetic Acid Monoamide

-

The synthesized 1,1-cyclohexanediacetic anhydride is suspended in an aqueous solution of ammonia.

-

The reaction is typically carried out at a controlled temperature, for instance, below 30°C.

-

The mixture is stirred until the amidation is complete.

-

The reaction mixture is then acidified to precipitate the 1,1-cyclohexanediacetic acid monoamide.

-

The product is collected by filtration, washed, and dried.

Step 3: Hofmann Rearrangement to Gabapentin

-

A solution of sodium hypobromite is prepared in situ by the slow addition of bromine to a cooled (e.g., -5 to 0°C) aqueous solution of sodium hydroxide.

-

The 1,1-cyclohexanediacetic acid monoamide is added to the freshly prepared sodium hypobromite solution.

-

The reaction mixture is stirred and allowed to warm to room temperature, and then heated to facilitate the rearrangement.

-

After the reaction is complete, the mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate Gabapentin, often as its hydrochloride salt.

-

The crude product is then purified by recrystallization.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Gabapentinoids

Gabapentinoids, such as Gabapentin and Pregabalin, exert their therapeutic effects primarily by binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). This interaction disrupts the normal trafficking of these channels to the presynaptic membrane, leading to a reduction in the density of functional calcium channels at the synapse. Consequently, calcium influx upon neuronal depolarization is diminished, which in turn reduces the release of excitatory neurotransmitters like glutamate. This modulation of synaptic transmission is believed to underlie the analgesic and anticonvulsant properties of these drugs.[1][3][4]

Caption: Mechanism of action of Gabapentinoids.

General Synthetic Workflow for Gabapentin Analogs

The synthesis of Gabapentin analogs often starts from a substituted cyclohexanone or a related cyclic ketone. The key steps typically involve the introduction of the acetic acid side chain and the functional group at the 1-position (e.g., aminomethyl or hydroxyl). The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for Gabapentin analogs.

Experimental Workflow for In Vitro Biological Screening

A typical workflow for the in vitro biological evaluation of newly synthesized analogs involves a series of assays to determine their activity, selectivity, and potential toxicity.

Caption: In vitro biological screening workflow.

References

An In-depth Technical Guide to the Solubility of (1-Hydroxycyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Hydroxycyclohexyl)acetic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical solubility profile derived from the molecule's structural features and provides detailed, generalized experimental protocols for its determination.

Introduction to this compound and its Solubility

This compound is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and a carboxymethyl (-CH₂COOH) group at the same carbon atom. Its molecular structure dictates its physicochemical properties, including solubility, which is a critical parameter in various scientific and industrial applications, particularly in drug development for formulation and delivery.

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2] The presence of both polar functional groups (hydroxyl and carboxylic acid) and a non-polar hydrocarbon ring (cyclohexane) in this compound suggests a nuanced solubility profile across a range of solvents.

Theoretical Solubility Profile

The solubility of this compound is influenced by the interplay between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

-

Hydrophilic Character: The carboxylic acid and hydroxyl groups are polar and capable of forming hydrogen bonds with polar solvents like water and alcohols.[2][3] The carboxylic acid group can also donate a proton, forming a carboxylate anion, which significantly increases its solubility in aqueous basic solutions.[4]

-

Hydrophobic Character: The cyclohexane ring is a non-polar, bulky hydrocarbon structure that contributes to the molecule's solubility in non-polar organic solvents.

Expected Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in these solvents due to hydrogen bonding interactions with the hydroxyl and carboxylic acid groups.[1][2] However, the non-polar cyclohexane ring may limit its solubility in water compared to smaller, more polar organic acids.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Good solubility is anticipated in these solvents as they can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar functional groups of the molecule.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, the solubility in non-polar solvents is expected to be low. The non-polar cyclohexane ring alone is not sufficient to overcome the strong intermolecular forces (hydrogen bonding) between the this compound molecules.[1]

-

Aqueous Solutions (pH Dependence): The carboxylic acid group (a weak acid) will be deprotonated in basic solutions (pH > pKa) to form the highly polar carboxylate salt. This will lead to a significant increase in aqueous solubility.[4] Conversely, in acidic solutions (pH < pKa), the carboxylic acid will remain protonated, and the solubility will be lower, primarily driven by the polarity of the unionized molecule.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |

| Water | 25 | Data not available | |

| Methanol | 25 | Data not available | |

| Ethanol | 25 | Data not available | |

| Acetone | 25 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | |

| Hexane | 25 | Data not available | |

| 0.1 M HCl | 25 | Data not available | |

| 0.1 M NaOH | 25 | Data not available |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of this compound. These methods can be adapted based on the specific laboratory equipment and analytical capabilities available.

4.1. Equilibrium Solubility Method (Shake-Flask)

This is the most common method for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, hexane)

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, LC-MS).

Procedure:

-

Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

4.2. pH-Dependent Aqueous Solubility

This protocol is used to determine the solubility of the compound in aqueous solutions at different pH values.

Principle: The shake-flask method is performed using a series of aqueous buffer solutions with different pH values.

Apparatus and Materials:

-

Same as in the Equilibrium Solubility Method.

-

A series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

Procedure:

-

Follow the same procedure as the Equilibrium Solubility Method, but use the different pH buffer solutions as the solvents.

-

It is important to measure the pH of the saturated solution after equilibration to ensure it has not significantly changed.

-

Analyze the samples and plot the solubility as a function of pH.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of (1-Hydroxycyclohexyl)acetic Acid: A Technical Guide

Introduction

(1-Hydroxycyclohexyl)acetic acid is a carboxylic acid containing a tertiary alcohol and a cyclohexane ring. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on the spectroscopic characteristics of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~3.5 | Singlet | 1H | -OH |

| ~2.5 | Singlet | 2H | -CH₂- |

| 1.2 - 1.8 | Multiplet | 10H | Cyclohexyl -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175 | C | -COOH |

| ~70 | C | C-OH |

| ~40 | CH₂ | -CH₂-COOH |

| ~35 | CH₂ | Cyclohexyl C2/C6 |

| ~25 | CH₂ | Cyclohexyl C4 |

| ~22 | CH₂ | Cyclohexyl C3/C5 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid O-H |

| 3500-3200 (broad) | O-H stretch | Alcohol O-H |

| 2930-2850 | C-H stretch | Cyclohexyl C-H |

| 1710 | C=O stretch | Carboxylic Acid C=O |

| 1450 | C-H bend | Cyclohexyl CH₂ |

| 1300-1200 | C-O stretch | Carboxylic Acid C-O |

| 1200-1000 | C-O stretch | Alcohol C-O |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| 158 | [M]⁺ (Molecular Ion) |

| 141 | [M-OH]⁺ |

| 113 | [M-COOH]⁺ |

| 99 | [M-CH₂COOH]⁺ |

| 81 | [C₆H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

-

Transfer the solution to a clean NMR tube.

-

Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum. This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), the relative number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[1]

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon-13 NMR spectrum. This provides information about the number of different types of carbon atoms and their chemical environments.[1]

-

To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution Sample: Dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Place the solution in a suitable IR cell.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2]

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[3]

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

The sample is ionized by applying a high voltage, forming charged droplets that evaporate to produce gas-phase ions.

-

The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Hydroxycyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of (1-Hydroxycyclohexyl)acetic acid. The primary method outlined is a two-step process initiated by a Reformatsky reaction, followed by ester hydrolysis. This compound serves as a valuable building block in medicinal chemistry and drug development.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

Reformatsky Reaction: Cyclohexanone is reacted with ethyl bromoacetate in the presence of activated zinc to form ethyl (1-hydroxycyclohexyl)acetate. The Reformatsky reaction is advantageous as the organozinc reagent is typically formed in situ and is less reactive than Grignard or organolithium reagents, preventing side reactions with the ester functionality.[1]

-

Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate via Reformatsky Reaction

This protocol is adapted from a general procedure for the Reformatsky reaction.[2]

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Toluene, anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

Activation of Zinc: In a dry round-bottom flask equipped with a reflux condenser and a stirrer, add activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq). Add anhydrous toluene (50 mL).

-

Heat the suspension to reflux and stir for 5 minutes. The disappearance of the iodine color indicates the activation of zinc.

-

Cool the mixture to room temperature.

-

Reaction Initiation: To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq).

-

Slowly add a solution of cyclohexanone (1.0 eq) dissolved in anhydrous toluene (10 mL) to the reaction mixture.

-

Reaction Progression: Heat the resulting mixture to 90 °C and stir for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C using an ice bath.

-

Quench the reaction by slowly adding water.

-

Filter the suspension to remove any unreacted zinc.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with MTBE.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude ethyl (1-hydroxycyclohexyl)acetate by silica gel column chromatography to yield the desired β-hydroxy ester.[2]

Part 2: Synthesis of this compound via Ester Hydrolysis

Materials:

-

Ethyl (1-hydroxycyclohexyl)acetate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate or Dichloromethane for extraction

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Saponification: Dissolve the purified ethyl (1-hydroxycyclohexyl)acetate in ethanol or methanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.5 to 2.0 equivalents).

-

Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC, indicating the disappearance of the starting ester).

-

Acidification and Extraction: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

| Step No. | Reaction | Reactants | Product | Typical Yield | Purity |

| 1 | Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate, Zinc | Ethyl (1-hydroxycyclohexyl)acetate | ~86%[2] | >95% after chromatography |

| 2 | Ester Hydrolysis | Ethyl (1-hydroxycyclohexyl)acetate, NaOH/KOH | This compound | High (typically >90%) | >98% after recrystallization |

Visualizations

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Reaction Mechanism: Reformatsky Reaction

Caption: Key steps in the mechanism of the Reformatsky reaction.

References

Applications of (1-Hydroxycyclohexyl)acetic Acid in Organic Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (1-hydroxycyclohexyl)acetic acid. This versatile building block serves as a valuable precursor for the synthesis of medicinally relevant compounds, including gabapentin analogues and oxa-spirocycles. The following sections detail the key applications, experimental protocols, and relevant data.

Synthesis of Gabapentin Precursors

This compound can be envisioned as a starting material for the synthesis of 1,1-cyclohexanediacetic acid monoamide, a key intermediate in the production of Gabapentin. The synthetic strategy involves the conversion of the tertiary alcohol to a geminal diacetic acid derivative.

Proposed Synthetic Pathway

A plausible synthetic route from this compound to 1,1-cyclohexanediacetic acid, the direct precursor to the monoamide, is outlined below. This proposed pathway is based on established organic transformations.

Caption: Proposed synthesis of 1,1-cyclohexanediacetic acid monoamide.

Experimental Protocols

Protocol 1.1: Synthesis of 1,1-Cyclohexanediacetic Acid from Cyclohexanone (A well-established alternative route)

While a direct, high-yield conversion from this compound is not extensively documented, the synthesis of 1,1-cyclohexanediacetic acid from cyclohexanone is well-established and provides a reliable route to the key gabapentin precursor. One common method involves the hydrolysis of 1,1-cyclohexanediacetimide.[1]

-

Step 1: Hydrolysis of 1,1-cyclohexanediacetimide.

-

A mixture of 1,1-cyclohexanediacetimide,α,α'-dicyano-compd with ammonia and dilute sulfuric acid in high-temperature liquid water is prepared.[1]

-

The reaction is heated to 220°C.[1]

-

The optimal sulfuric acid concentration is 15% with an initial mass concentration of the starting material at 0.05 g/mL.[1]

-

This method has been reported to achieve a yield of 88.31%.[1]

-

Protocol 1.2: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide from 1,1-Cyclohexanediacetic Anhydride

-

Step 1: Anhydride Formation.

-

Suspend 1,1-cyclohexanediacetic acid in toluene.

-

Heat the suspension to reflux to remove water via azeotropic distillation.

-

Add acetic anhydride and continue refluxing until the reaction is complete.

-

Cool the reaction mixture to crystallize 1,1-cyclohexanediacetic anhydride. Filter and dry the product.[2]

-

-

Step 2: Amidation.

-

Suspend the 1,1-cyclohexanediacetic anhydride in an aqueous solution of ammonia.

-

Maintain the temperature below 30°C during the addition.

-

Stir the mixture until the reaction is complete.

-

Acidify the reaction mixture to precipitate 1,1-cyclohexanediacetic acid monoamide.[2]

-

Protocol 1.3: Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide to Gabapentin

-

Step 1: Preparation of Sodium Hypobromite Solution.

-

In a separate reactor, prepare an aqueous solution of sodium hydroxide.

-

Cool the solution to between -5°C and -10°C.

-

Slowly add bromine to the sodium hydroxide solution while maintaining the low temperature to form sodium hypobromite in situ.[2]

-

-

Step 2: Hofmann Rearrangement.

-

Add a solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide to the cold sodium hypobromite solution.

-

Allow the reaction to proceed, followed by warming to facilitate the rearrangement.

-

-

Step 3: Isolation and Purification.

-

Acidify the reaction mixture with hydrochloric acid to form gabapentin hydrochloride.

-

Gabapentin can then be isolated by crystallization.[2]

-

Quantitative Data

| Starting Material | Product | Reagents | Yield | Reference |

| 1,1-cyclohexanediacetimide | 1,1-Cyclohexanediacetic acid | Dilute H₂SO₄, high-temperature liquid water | 88.31% | [1] |

| 1,1-Cyclohexanediacetic acid monoamide | Gabapentin | NaOBr (from NaOH and Br₂) | High | [2][3] |

Synthesis of Oxa-Spirocycles

This compound derivatives are valuable precursors for the synthesis of oxa-spirocycles, a class of compounds with increasing importance in medicinal chemistry due to their unique three-dimensional structures. Key strategies include iodocyclization of unsaturated derivatives and decarboxylative functionalization.

Synthetic Strategies

Caption: Key synthetic routes to oxa-spirocycles.

Experimental Protocols

Protocol 2.1: Iodocyclization of Unsaturated Carboxylic Acids (General Procedure)

This protocol outlines a general procedure for the iodocyclization of unsaturated carboxylic acids to form lactones, a key step in the synthesis of certain oxa-spirocycles.

-

To a solution of the unsaturated carboxylic acid in a suitable solvent (e.g., acetonitrile), add a base such as sodium bicarbonate.

-

Add a solution of iodine (I₂) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2.2: Decarboxylative Borylation of Carboxylic Acids (General Procedure)

This method allows for the conversion of the carboxylic acid group into a versatile boronic ester, which can be further functionalized.

-

Activate the carboxylic acid, for example, as an N-hydroxyphthalimide (NHPI) ester.

-

In a reaction vessel, combine the NHPI ester, bis(pinacolato)diboron (B₂pin₂), a copper catalyst, and a suitable ligand in an appropriate solvent.

-

Irradiate the mixture with visible light at room temperature until the reaction is complete.

-

Purify the resulting boronic ester by column chromatography.

Key Applications in Medicinal Chemistry

Oxa-spirocyclic cores derived from these methods have been incorporated into analogues of bioactive compounds. For example, oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and studied. The incorporation of the oxa-spirocyclic motif can significantly improve physicochemical properties such as water solubility.

Summary of Key Compounds and Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Application | References |

| This compound | C₈H₁₄O₃ | 158.19 | Precursor for Gabapentin intermediates and oxa-spirocycles | [4] |

| 1,1-Cyclohexanediacetic acid | C₁₀H₁₆O₄ | 200.23 | Intermediate for Gabapentin synthesis | [5] |

| 1,1-Cyclohexanediacetic acid monoamide | C₁₀H₁₇NO₃ | 199.25 | Key intermediate for Gabapentin synthesis | [6] |

| Gabapentin | C₉H₁₇NO₂ | 171.24 | Anticonvulsant and analgesic drug | [2] |

Note: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. Researchers should consult the primary literature for detailed experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. 1,1-Cyclohexanediacetic acid(4355-11-7) 1H NMR [m.chemicalbook.com]

- 6. 1,1-Cyclohexanediacetic acid monoamide | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1-Hydroxycyclohexyl)acetic Acid: A Versatile Scaffold for Novel Compound Synthesis in Drug Discovery

(1-Hydroxycyclohexyl)acetic acid is emerging as a valuable building block for the synthesis of a diverse range of novel compounds with significant potential in pharmaceutical research and drug development. Its inherent structural features, including a hydroxyl group, a carboxylic acid moiety, and a cyclohexane ring, provide a versatile platform for the creation of spirocyclic molecules, esters, and amides with promising biological activities. This application note provides an overview of the synthetic utility of this compound, detailed experimental protocols for key transformations, and insights into the potential therapeutic applications of its derivatives.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 14399-63-4 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Solid | - |

| Functional Groups | Carboxylic Acid, Tertiary Hydroxyl, Cyclohexane Ring | [1] |

Synthetic Applications and Protocols

The unique combination of functional groups in this compound allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules.

Synthesis of Spirocyclic Lactones

The intramolecular esterification of this compound leads to the formation of a spirocyclic lactone, 1-oxaspiro[4.5]decan-2-one. This scaffold is of interest in medicinal chemistry due to its presence in various natural products and bioactive molecules.

Experimental Protocol: Acid-Catalyzed Lactonization

-

Reaction Setup: To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-oxaspiro[4.5]decan-2-one.

Logical Workflow for Spirocyclic Lactone Synthesis

Caption: Synthesis of 1-oxaspiro[4.5]decan-2-one.

Synthesis of Bioactive Amides

The carboxylic acid functionality of this compound can be readily coupled with a wide range of amines to generate a library of amide derivatives. Amide bonds are prevalent in pharmaceuticals, and this approach allows for the introduction of various pharmacophores.[3]

Experimental Protocol: Amide Coupling using DCC/DMAP

-

Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at 0°C for 30 minutes.

-

Amine Addition: To the activated acid solution, add the desired amine (1.0 eq).

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[4]

Quantitative Data for Amide Synthesis

| Amine Moiety | Coupling Reagents | Solvent | Yield (%) | Reference |

| Aniline derivative | DCC, DMAP | DCM | High | [4] |

| Various primary/secondary amines | Not Specified | Not Specified | Good | [3] |

Synthesis of Ester Derivatives

Esterification of the carboxylic acid group with various alcohols can introduce different functionalities and modulate the pharmacokinetic properties of the resulting compounds.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired alcohol (in excess, can be used as solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction Conditions: Reflux the mixture for several hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify by distillation or column chromatography.

General Experimental Workflow for Derivatization

Caption: Derivatization of this compound.

Potential Therapeutic Applications

While research on the specific biological activities of derivatives of this compound is ongoing, its utility as a precursor to Gabapentin highlights its relevance in the development of central nervous system (CNS) active agents.[5] Gabapentin is an anticonvulsant and analgesic drug, and analogs derived from this scaffold could potentially exhibit similar or improved pharmacological profiles.

The synthesis of novel amides and esters opens up possibilities for targeting a wide range of biological pathways. For instance, by coupling this compound with known pharmacophores, new chemical entities can be generated for screening against various diseases, including cancer, inflammation, and infectious diseases.

Potential Drug Discovery Pathway

Caption: Drug discovery process utilizing the scaffold.

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its straightforward derivatization into spirocyclic lactones, amides, and esters provides access to a rich chemical space for the discovery of novel therapeutic agents. The detailed protocols provided herein serve as a guide for researchers to explore the full potential of this valuable scaffold in their drug development endeavors. Further investigation into the biological activities of its derivatives is warranted to uncover new therapeutic opportunities.

References

Experimental procedures for reactions involving (1-Hydroxycyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for key chemical transformations involving (1-Hydroxycyclohexyl)acetic acid. The protocols outlined below cover esterification, amidation, and oxidation reactions, offering a foundational guide for the synthesis of various derivatives.

Overview of this compound